N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 332358-22-2
VCID: VC21399231
InChI: InChI=1S/C17H14N4O3S/c1-11(22)12-4-6-14(7-5-12)19-15(23)10-25-17-21-20-16(24-17)13-3-2-8-18-9-13/h2-9H,10H2,1H3,(H,19,23)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Molecular Formula: C17H14N4O3S
Molecular Weight: 354.4g/mol

N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

CAS No.: 332358-22-2

Cat. No.: VC21399231

Molecular Formula: C17H14N4O3S

Molecular Weight: 354.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide - 332358-22-2

Specification

CAS No. 332358-22-2
Molecular Formula C17H14N4O3S
Molecular Weight 354.4g/mol
IUPAC Name N-(4-acetylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H14N4O3S/c1-11(22)12-4-6-14(7-5-12)19-15(23)10-25-17-21-20-16(24-17)13-3-2-8-18-9-13/h2-9H,10H2,1H3,(H,19,23)
Standard InChI Key DBHWGJTTZTZWQU-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3

Introduction

Synthesis Steps:

  • Preparation of Oxadiazole Derivative: Synthesize the 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-thiol by condensing pyridine-3-carboxylic acid hydrazide with a suitable reagent.

  • Acetamide Formation: React the oxadiazole derivative with N-(4-acetylphenyl)chloroacetamide in a solvent like acetone, using a base such as potassium carbonate as a catalyst.

Biological Activities

Compounds containing oxadiazole and pyridine rings often exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of an acetamide group can further enhance these activities by providing additional sites for interaction with biological targets.

Potential Biological Targets:

  • Antimicrobial Agents: Oxadiazoles have been shown to inhibit bacterial growth.

  • Anticancer Agents: Pyridine derivatives are known for their potential anticancer effects.

  • Antiviral Agents: Some oxadiazole compounds exhibit antiviral activity.

Data Tables and Research Findings

Given the lack of specific data on N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, we can look at similar compounds for insights into their biological activities.

Compound TypeBiological ActivityReference
Oxadiazole DerivativesAntimicrobial, Antiviral
Pyridine DerivativesAnticancer, Antiviral
Acetamide CompoundsAnti-inflammatory

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